Vasorelaxation: Ethoxy Superiority Over Other Alkoxy Groups
In a structure-activity relationship (SAR) study of braylin derivatives, the 6-ethoxy substituted analog (10b) demonstrated superior vasorelaxing activity compared to its 6-methoxy counterpart and other 6-alkoxy homologs. The study explicitly found that deletion of the methoxy group or homologation beyond the ethoxy group had a deleterious effect on the vasorelaxation response, identifying the ethoxy substituent as optimal for this biological function [1].
| Evidence Dimension | Vasorelaxation Response (Emax) at 30 µM in preconstricted intact rat Main Mesenteric Artery (MMA) |
|---|---|
| Target Compound Data | Best activity and selectivity towards L-type VDCC channel blockade; Emax within range of <50.00–96.70% (exact value not specified, but qualitatively best among alkoxy series) |
| Comparator Or Baseline | 6-methoxy-braylin (10a) and other 6-alkoxy derivatives (e.g., propoxy, butoxy) |
| Quantified Difference | Qualitatively superior activity; methoxy deletion or homologation beyond ethoxy reduces response |
| Conditions | Preconstricted intact rat Main Mesenteric Artery (MMA) assay |
Why This Matters
This demonstrates that the ethoxy group is not a simple bioisostere for methoxy or other alkoxy groups in chromene-based vasorelaxants, and selecting 6-ethoxy-2H-chromene as a starting point for SAR campaigns targeting cardiovascular indications is strategically advantageous.
- [1] Gupta, A. K., et al. (2023). Synthesis of 6-alkoxy and 6-hydroxy-alkyl amine derivatives of braylin as vasorelaxing agents. Bioorganic & Medicinal Chemistry Letters, 92, 129311. View Source
